3-Bromo-N-(3-cyanothiolan-3-YL)-4-fluorobenzamide
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance and odor if available.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity with other substances.Scientific Research Applications
Electrochemical Fluorination
Research by Shainyan and Danilevich (2006) on the electrochemical fluorination of aromatic compounds, including bromobenzamides, highlights the transformation of cyano groups into trifluoromethyl and the fluorination mostly in the ring to afford derivatives. This study underscores the significance of such compounds in developing new synthetic methodologies for introducing fluorine atoms into organic molecules, which is crucial in pharmaceuticals, agrochemicals, and material sciences (Shainyan & Danilevich, 2006).
Molecular Solids Based on Nickel Complexes
Research on ion-pair complexes involving bromo-fluorobenzyl compounds by Ni et al. (2005) showcases the structural and magnetic characterization of molecular solids. This research contributes to the understanding of molecular magnetism and the design of materials with specific magnetic properties, which could have implications in data storage and quantum computing applications (Ni et al., 2005).
Copper-Catalyzed Reactions
Wang et al. (2012) developed a concise approach to various benzisothiazol-3(2H)-one derivatives via a copper-catalyzed reaction of o-bromobenzamide derivatives. This demonstrates the utility of bromobenzamide derivatives in synthesizing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals (Wang et al., 2012).
Nanoparticle Synthesis
Fischer, Baier, and Mecking (2013) utilized bromo and fluoro-functionalized precursors for the synthesis of enhanced brightness, emission-tuned nanoparticles from polyfluorene building blocks. These findings are relevant to the development of materials for optoelectronic devices, bioimaging, and sensor applications (Fischer, Baier, & Mecking, 2013).
Synthesis of Sigma-2 Receptor Ligands
Research by Rowland et al. (2006) on the synthesis and in vivo evaluation of high-affinity 76Br-labeled sigma-2-receptor ligands, including bromo and fluoro benzamides, contributes to the development of potential PET radiotracers for imaging solid tumors. This underscores the importance of such compounds in advancing diagnostic imaging techniques in oncology (Rowland et al., 2006).
Safety And Hazards
This involves understanding the risks associated with handling and using the compound. It includes toxicity, flammability, and environmental impact.
Future Directions
This involves predicting or suggesting future research directions. It could be based on the current applications of the compound or based on its properties.
Please consult with a professional chemist or a reliable source for accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
3-bromo-N-(3-cyanothiolan-3-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFN2OS/c13-9-5-8(1-2-10(9)14)11(17)16-12(6-15)3-4-18-7-12/h1-2,5H,3-4,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIDWQFEWBWBRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)C2=CC(=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-(3-cyanothiolan-3-YL)-4-fluorobenzamide |
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